molecular formula C9H12O3S B2795063 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione CAS No. 2322694-92-6

3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione

Cat. No.: B2795063
CAS No.: 2322694-92-6
M. Wt: 200.25
InChI Key: ZYZFXTDZXKQXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a unique heteroatom arrangement, with oxygen at position 3 and sulfur at position 7. Its spiro architecture comprises two fused rings: a 1,3-dioxane ring and a cyclohexane ring modified with a thioether group. This structural motif is critical for its physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

IUPAC Name

3-oxa-9-thiaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c10-7-5-9(6-8(11)12-7)1-3-13-4-2-9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZFXTDZXKQXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CC(=O)OC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione typically involves the reaction of appropriate cyclic precursors under controlled conditions. One common method involves the cyclization of a suitable dione with a thiol and an epoxide . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Heteroatom Substitution

The substitution of heteroatoms (O, S, N) in spiro frameworks significantly alters their properties. Key analogues include:

Compound Name Molecular Formula Heteroatoms/Substituents Molecular Weight (g/mol) Key Features References
3-Oxa-9-azaspiro[5.5]undecane-2,4-dione C₉H₁₃NO₃ O (position 3), N (position 9) 183.2 High purity (≥95%), used in pharmaceutical research; azaspiro derivatives often exhibit basicity.
2,4-Dioxa-9λ⁶-thiaspiro[5.5]undecane-1,5-dione, 3,3-dimethyl-, 9,9-dioxide C₁₀H₁₄O₆S O (positions 2,4), S=O (position 9) 262.28 Sulfone group enhances polarity; dimethyl substituents introduce steric effects.
1,5-Dioxaspiro[5.5]undecane-2,4-dione C₉H₁₂O₄ O (positions 1,5) 184.19 Parent dioxaspiro compound; synthetic precursor for functionalized derivatives.
3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione C₁₄H₁₄O₅ O (positions 1,5), furyl substituent 262.25 Planar 1,3-dioxane ring; dihedral angle (13.75°) between dioxane and furan rings.
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride C₁₆H₂₀ClN₂O₂ N (positions 3,9), benzyl group 320.8 Diazaspiro structure with enhanced hydrogen-bonding potential; safety data available.

Key Observations :

  • Sulfone derivatives (e.g., 9,9-dioxide in ) exhibit higher polarity and stability due to the oxidized sulfur.
  • Substituent Influence : Functional groups like furylmethylene () or benzyl () introduce steric bulk and modulate electronic properties, affecting crystallinity and intermolecular interactions.
  • Synthetic Pathways: 1,5-Dioxaspiro[5.5]undecane-2,4-dione derivatives are synthesized via one-pot monoalkylation (), suggesting analogous methods for thiaspiro compounds with sulfur incorporation.
Crystallographic and Supramolecular Features
  • Hydrogen Bonding : Dioxaspiro derivatives (e.g., ) form 3D networks via intra-/intermolecular C–H⋯O and π⋯π interactions. Thiaspiro analogues may exhibit weaker hydrogen bonds due to sulfur’s lower electronegativity.
  • Conformational Flexibility : The furyl-substituted derivative () adopts a "flap" conformation, while dimethyl-substituted sulfones () likely exhibit restricted rotation due to steric hindrance.

Biological Activity

3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both oxygen and sulfur atoms. This structural configuration may confer distinct biological activities, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C9H12O3S
Molecular Weight: 200.26 g/mol
CAS Number: 2322694-92-6
Melting Point: 67-70 °C

The biological activity of 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound's ability to undergo oxidation and reduction reactions enhances its potential as a bioactive agent.

Biological Activities

Research indicates that 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione exhibits several biological activities:

  • Antimicrobial Activity
    • Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains.
    • In vitro tests demonstrated significant inhibition of growth in Gram-positive bacteria.
  • Anti-inflammatory Properties
    • The compound has been investigated for its potential anti-inflammatory effects.
    • It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
  • Enzyme Inhibition
    • The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs).
    • Inhibition of sEH can lead to increased levels of EETs, which have vasodilatory and anti-inflammatory effects.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione against a panel of bacterial pathogens. Results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Case Study 2: Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione resulted in a significant reduction in paw edema compared to the control group. The compound was administered at doses of 10 mg/kg and demonstrated a dose-dependent response.

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced paw edema in rat model
Enzyme InhibitionInhibits soluble epoxide hydrolase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.